3-(2,3-Dichlorophenyl)-1,1-dimethylurea
Overview
Description
3-(2,3-Dichlorophenyl)-1,1-dimethylurea is a chemical compound extensively studied for its effects on photosynthesis and its potential application in various fields. It is known for its interaction with chloroplasts and its inhibitory effects on certain enzymes and photosynthetic processes.
Synthesis Analysis
The synthesis of 3-(2,3-Dichlorophenyl)-1,1-dimethylurea involves complex chemical processes. A study by Prado and Airoldi (2001) details the immobilization of this compound on a silica gel surface, suggesting a method for its synthesis and application in different fields (Prado & Airoldi, 2001).
Molecular Structure Analysis
Investigations into the molecular structure of 3-(2,3-Dichlorophenyl)-1,1-dimethylurea have been conducted using various spectroscopic techniques. Kumar et al. (2016) provide insights into the molecular structure through spectroscopic characterization and X-ray diffraction techniques (Kumar et al., 2016).
Chemical Reactions and Properties
This compound interacts significantly with enzymes and chloroplasts, affecting photosynthetic processes. Research by Izawa and Good (1965) on isolated spinach chloroplasts revealed its interaction with the photosynthetic unit and the inhibitory effects on certain processes (Izawa & Good, 1965).
Physical Properties Analysis
The physical properties, including its interaction with light and its behavior in various conditions, have been studied to understand its applications. Doschek and Kok (1972) analyzed the fluorescence yield in the presence of this compound, providing insights into its physical characteristics (Doschek & Kok, 1972).
Chemical Properties Analysis
The chemical properties, particularly its reactivity and interaction with other substances, have been a subject of extensive research. A study by Convent and Briquet (1978) compared its properties with other inhibitors, highlighting its unique chemical behavior (Convent & Briquet, 1978).
Scientific Research Applications
Photosystem II Inhibition : Diuron is known to inhibit photosynthesis in chloroplasts by blocking electron transport. It affects the quenching of system II chlorophyll fluorescence and the reoxidation of the fluorescence quencher "Q" in the presence of hydroxylamine (Vernotte, Etienne, & Briantais, 1979); (Bennoun, 1970).
Impact on Chloroplasts : Studies have shown that Diuron affects the number of sites sensitive to inhibitors in isolated chloroplasts, providing insights into chloroplast function and structure (Izawa & Good, 1965).
Environmental Impact : Diuron immobilized on silica gel surface has been studied for its environmental impact. This research is significant in understanding the environmental behavior of Diuron as a pesticide (Prado & Airoldi, 2001).
Photodecomposition Studies : The photodecomposition of Diuron has been investigated to understand its behavior under different light conditions, which is crucial for environmental and agricultural applications (Jordan, C. W. C. join, Day, & Clerx, 1964).
Oxidation Processes : Diuron's oxidation by ozonation, photocatalysis, and photocatalytic ozonation has been studied, providing insights into its degradation pathways and environmental fate (Solís, Rivas, Martínez-Piernas, & Agüera, 2016).
Microbial Degradation : Research on the anaerobic microbial degradation of Diuron in pond sediment contributes to understanding its biodegradation and environmental persistence (Attaway, Camper, & Paynter, 1982).
Herbicide Applications : Diuron's effectiveness as a herbicide and its impact on plant physiology have been explored, particularly its action on plants and its directed applications in agriculture (Lévi, 1955); (Hamilton & Arle, 1970).
Safety And Hazards
This involves understanding the risks associated with the handling and disposal of the compound. It includes toxicity, flammability, and environmental impact.
Future Directions
This involves predicting or suggesting further studies that could be done with the compound. This could be new reactions, potential uses, or investigations into its properties.
properties
IUPAC Name |
3-(2,3-dichlorophenyl)-1,1-dimethylurea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N2O/c1-13(2)9(14)12-7-5-3-4-6(10)8(7)11/h3-5H,1-2H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPQMESWKIQHGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1=C(C(=CC=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00908113 | |
Record name | N'-(2,3-Dichlorophenyl)-N,N-dimethylcarbamimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00908113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-Dichlorophenyl)-1,1-dimethylurea | |
CAS RN |
10290-37-6 | |
Record name | N′-(2,3-Dichlorophenyl)-N,N-dimethylurea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10290-37-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2,3-Dichlorophenyl)-1,1-dimethylurea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010290376 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N'-(2,3-Dichlorophenyl)-N,N-dimethylcarbamimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00908113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2,3-dichlorophenyl)-1,1-dimethylurea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.574 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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